7-methoxy-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran core, a methoxy group, and a pyridinylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzofuran ring using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the benzofuran ring, often facilitated by a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, where nucleophiles like amines or thiols replace the existing substituent.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF), amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)-10,10a-dihydroacridin-9(8aH)-imine
- 6-(Methoxycarbonyl)pyridin-3-ylboronic acid
Uniqueness
Compared to similar compounds, 7-methoxy-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H14N2O3 |
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Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-methoxy-N-(pyridin-4-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-4-2-3-12-9-14(21-15(12)13)16(19)18-10-11-5-7-17-8-6-11/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
GGXHUBSNEAMVTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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